REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:10]1([NH2:17])[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1.[OH2:18].O.O.O.O.[OH-].C[N+:25]([CH3:28])(C)[CH3:26]>CS(C)=O>[N:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)=[O:3].[N+:1]([C:4]1[CH:5]=[CH:6][C:26]([NH:25][C:28]2[CH:8]=[CH:9][C:4]([NH:16][C:13]3[CH:14]=[CH:15][C:10]([N:17]=[O:18])=[CH:11][CH:12]=3)=[CH:5][CH:6]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
Name
|
tetramethylammonium hydroxide pentahydrate
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at such condition for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C1=CC=C(C=C1)NC1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)NC1=CC=C(C=C1)N=O
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:10]1([NH2:17])[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1.[OH2:18].O.O.O.O.[OH-].C[N+:25]([CH3:28])(C)[CH3:26]>CS(C)=O>[N:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)=[O:3].[N+:1]([C:4]1[CH:5]=[CH:6][C:26]([NH:25][C:28]2[CH:8]=[CH:9][C:4]([NH:16][C:13]3[CH:14]=[CH:15][C:10]([N:17]=[O:18])=[CH:11][CH:12]=3)=[CH:5][CH:6]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
Name
|
tetramethylammonium hydroxide pentahydrate
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at such condition for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C1=CC=C(C=C1)NC1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)NC1=CC=C(C=C1)N=O
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |